4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride 4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803591-40-3
VCID: VC2959316
InChI: InChI=1S/C8H11NS.ClH/c1-2-5-9-7-4-6-10-8(7)3-1;/h4,6,9H,1-3,5H2;1H
SMILES: C1CCNC2=C(C1)SC=C2.Cl
Molecular Formula: C8H12ClNS
Molecular Weight: 189.71 g/mol

4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride

CAS No.: 1803591-40-3

Cat. No.: VC2959316

Molecular Formula: C8H12ClNS

Molecular Weight: 189.71 g/mol

* For research use only. Not for human or veterinary use.

4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride - 1803591-40-3

Specification

CAS No. 1803591-40-3
Molecular Formula C8H12ClNS
Molecular Weight 189.71 g/mol
IUPAC Name 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
Standard InChI InChI=1S/C8H11NS.ClH/c1-2-5-9-7-4-6-10-8(7)3-1;/h4,6,9H,1-3,5H2;1H
Standard InChI Key CREILGUPEKXYGO-UHFFFAOYSA-N
SMILES C1CCNC2=C(C1)SC=C2.Cl
Canonical SMILES C1CCNC2=C(C1)SC=C2.Cl

Introduction

4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride is a derivative of thienoazepine, a class of heterocyclic compounds known for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry due to its complex structure, which includes a sulfur atom within a fused ring system.

Synthesis and Chemical Reactions

The synthesis of thienoazepine derivatives often involves complex cyclization reactions. For compounds like 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one, synthesis may involve the use of reducing agents to convert nitro groups to amino groups. While specific synthesis methods for 4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride are not detailed in available literature, it is likely that similar methodologies involving cyclization and subsequent salt formation are employed.

Chemical Reactions

Thienoazepine derivatives can undergo various chemical reactions, including substitution reactions with halogenated compounds and oxidation reactions using agents like potassium permanganate. These reactions can modify the compound's structure and potentially enhance its biological activity.

Biological Activity and Applications

Thienoazepines are known for their potential biological activities, which make them candidates for therapeutic applications. The mechanism of action often involves interaction with biological targets such as enzymes or receptors. While specific biological activities of 4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride are not well-documented, its structural similarity to other thienoazepines suggests potential for pharmacological use.

Safety and Handling

Handling of chemical compounds like 4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride requires caution due to potential hazards. Safety data sheets typically provide information on hazard statements and precautionary measures, such as wearing protective equipment and avoiding exposure .

Hazard Information

  • Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

  • Precautionary Statements: P261 (avoid breathing dust), P264 (wash hands thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), among others .

Data Table: Safety Information for 4H,5H,6H,7H,8H-thieno[3,2-b]azepine Hydrochloride

Hazard StatementPrecautionary Statement
H315, H319, H335P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

These tables provide a concise overview of the compound's chemical properties and safety considerations, highlighting the importance of careful handling and potential for further research into its biological activities.

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